1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of multiple fluorine atoms and a methoxy group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves several steps. One common method includes the reaction of 2,6-difluoro-4-methoxyphenylboronic acid with appropriate reagents under specific conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.
Scientific Research Applications
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications .
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The methoxy group introduces hydrophilic character, potentially affecting solubility and interaction with biological membranes.
Comparison with Similar Compounds
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine can be compared with similar compounds such as:
2,6-Difluoro-4-methoxyphenylboronic acid: This compound shares the difluoro and methoxy substituents but differs in its boronic acid functional group.
2,6-Difluoro-4-methoxybenzylamine: Similar in structure but with a benzylamine group instead of the trifluoroethan-1-amine moiety.
The uniqueness of this compound lies in its trifluoroethan-1-amine group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C9H8F5NO |
---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F5NO/c1-16-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8H,15H2,1H3 |
InChI Key |
BMGOGNPFGVQFSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(C(F)(F)F)N)F |
Origin of Product |
United States |
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